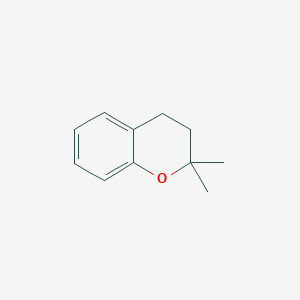

2,2-Dimethylchroman

Description

Propriétés

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITIYLBEZOKYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152598 | |

| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-96-5 | |

| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylchroman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Base-Mediated Cyclization

The cyclization of propargyl ethers represents a foundational route to 2,2-dimethylchroman. For instance, 4-trifluoroacetylphenol reacts with 3-chloro-3-methylbut-1-yne under basic conditions (NaOH, benzyltrimethylammonium hydroxide) to form 2,2-dimethyl-6-trifluoroacetylchromene. Subsequent reflux in 1,2-dichlorobenzene induces cyclization, yielding the chromane framework. This method, however, requires stringent temperature control (155°C for 15 hours) and purification via silica gel chromatography, achieving moderate yields (~70%).

Acid-Catalyzed Dehydration

Acid-mediated dehydration of diol intermediates offers a complementary pathway. For example, 7-methoxy-2,2-dimethylchroman-4-one undergoes acetoxylation with lead tetra-acetate, followed by metal hydride reduction to yield a 3,4-diol mixture. Sulfuric acid catalysis dehydrates this mixture into 7-methoxy-2,2-dimethylchroman-3-one, albeit with instability issues necessitating immediate ethoxycarbonylation. Adjusting reducing agents (e.g., NaBH4 vs. LiAlH4) modulates the cis/trans diol ratio from 1:1 to 5:1, demonstrating the method’s flexibility.

Epoxide Ring-Opening Strategies

Hydrazine-Mediated Ring Opening

2,2-Dimethyl-3,4-epoxychroman reacts with hydrazine to form pyrazolidinone derivatives, which oxidize to stable pyrazolinones. This two-step process, while effective for introducing nitrogen heterocycles, complicates isolation of the parent chromane. Yields for the pyrazolinone intermediate reach 85%, but the method’s applicability to unfunctionalized this compound remains limited.

Nucleophilic Substitution with Hydroxypyridines

Epoxide ring-opening with heterocyclic nucleophiles, such as 2-hydroxypyridine, enables functionalization at C4. Refluxing 6-cyano-2,2-dimethyl-3,4-epoxychromane with 2-hydroxypyridine in dioxane (benzyltrimethylammonium hydroxide catalyst) produces trans-6-cyano-4-(1,2-dihydro-2-oxopyrid-1-yl)-2,2-dimethylchroman-3-ol in 90% yield. Stereochemical integrity is preserved, with X-ray diffraction confirming the trans configuration.

Phosphorylation and Cross-Coupling Reactions

Nickel-Catalyzed Phosphorylation

A patent-derived method involves nickel-catalyzed phosphorylation of 6-bromo-2,2-dimethyl-2H-chromene with triethyl phosphite at 180°C, yielding 6-diethylphosphono-2,2-dimethyl-2H-chromene. Subsequent bromination (N-bromosuccinimide) and hydrolysis afford trans-3-bromo-6-diethylphosphono-2,2-dimethylchroman-4-ol, a versatile intermediate for Suzuki-Miyaura cross-coupling.

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Nickel-catalyzed phosphorylation | 180°C, 24 hours | 72 |

| Bromination | NBS, DMSO, H2O, 20°C | 68 |

| Hydrolysis | Acetone reflux, 5 hours | 85 |

Palladium-Mediated Carbonylation

Ethoxycarbonylation of this compound-3-one using ethyl chloroformate and DMAP catalyst introduces ester functionalities at C4. This method, while high-yielding (80–90%), requires anhydrous conditions and inert atmospheres to prevent ketone degradation.

Asymmetric Synthesis via Sharpless Dihydroxylation

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation of 2,2-dimethyl-2H-chromene derivatives installs vicinal diols with enantiomeric excess (ee) >90%. For instance, AD-mix-β catalyzes the dihydroxylation of 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one, yielding cis-diols that undergo Mitsunobu or Steglich esterification to produce all four stereoisomers of 2,2-dimethyl-3-hydroxy-4-angeloyloxy-6-acetylchromane.

Mitsunobu vs. Steglich Esterification

Mitsunobu conditions (PPh3, DIAD) invert configuration at C4, whereas Steglich conditions (DCC, DMAP) retain stereochemistry. This dichotomy enables precise stereocontrol:

| Esterification Method | Reagents | Stereochemical Outcome | Yield (%) |

|---|---|---|---|

| Mitsunobu | PPh3, DIAD | C4 inversion | 75 |

| Steglich | DCC, DMAP | C4 retention | 82 |

Alternative Approaches and Emerging Techniques

Analyse Des Réactions Chimiques

2,2-Dimethylchroman undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding chromanones or chromones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert chromanones back to chromans, often using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group modifications.

Major Products Formed:

Oxidation: Chromanones and chromones.

Reduction: Chromans.

Substitution: Substituted chromans with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Agents

Recent studies have highlighted the potential of 2,2-dimethylchroman derivatives as anti-breast cancer agents. Compounds synthesized based on this scaffold have shown significant antiproliferative activity against estrogen receptor-positive (ER+) and negative (ER-) breast cancer cell lines, such as MCF-7 and MDA-MB-231. The IC50 values for these compounds ranged from 8.5 to 25.0 µM, indicating their effectiveness in inhibiting cancer cell growth through apoptosis induction and cell cycle disruption .

Case Study: Synthesis of Anticancer Agents

A study synthesized several stereochemically flexible this compound derivatives, assessing their interaction with estrogen receptors through in-silico docking experiments. The findings suggested that these compounds could serve as potential therapeutic agents for breast cancer treatment due to their ability to bind effectively to estrogen receptors .

2. Anti-Adipogenic Properties

Another application of this compound derivatives is in the suppression of adipogenic differentiation in human bone marrow-derived mesenchymal stromal cells. Specifically, 6-acetyl-2,2-dimethylchroman-4-one has been isolated from Artemisia princeps and shown to inhibit adipocyte differentiation, which could be beneficial in managing obesity-related conditions .

Case Study: Mechanism of Action

The mechanism by which 6-acetyl-2,2-dimethylchroman-4-one exerts its effects involves the modulation of signaling pathways associated with adipogenesis. This highlights its potential as a therapeutic agent for obesity management and related metabolic disorders .

Chemical Properties and Spectroscopy

NMR Spectroscopy Analysis

The chemical behavior of this compound derivatives has been extensively studied using NMR spectroscopy. Research indicates that substituent effects on the NMR signals of these compounds can be interpreted using the Hammett equation and Lynch correlations. These correlations help understand how different substituents influence the electronic environment of the chroman structure .

Table: NMR Chemical Shifts of this compound Derivatives

| Compound Type | (ppm) | Observations |

|---|---|---|

| Methylene group (3-position) | ~2.70 | Deshielding effect due to carbonyl and alkoxy groups |

| Carbonyl group | Varies | Shift observed from electron-releasing to electron-withdrawing substituents |

| Methyl groups (2-position) | ~1.40 - 1.50 | No significant substituent effect observed |

Material Science Applications

3. Polymer Chemistry

In material science, derivatives of this compound are being explored for their potential use in polymer chemistry due to their unique structural properties that can enhance material characteristics such as flexibility and thermal stability.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance. This application is particularly relevant in developing advanced materials for industrial use .

Mécanisme D'action

The mechanism of action of 2,2-dimethylchroman involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, protecting cells from damage.

Antitumor Activity: It may inhibit tumor cell proliferation by interfering with cell signaling pathways and inducing apoptosis.

Antihypertensive Activity: The compound can relax blood vessels and reduce blood pressure by modulating vascular smooth muscle function.

Comparaison Avec Des Composés Similaires

2,2-Dimethylchroman can be compared with other similar compounds, such as:

Chroman: The parent compound without the methyl groups at the 2-position.

Chromone: A related compound with a double bond between the 2 and 3 positions of the chroman ring.

Tetrahydrocannabinol: A compound with a similar chroman framework but with additional functional groups and biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications.

Activité Biologique

2,2-Dimethylchroman, a compound belonging to the chroman family, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a chroman backbone with two methyl groups at the 2-position. Its structural formula can be represented as follows:

This compound exhibits unique chemical properties that influence its biological activity.

1. Anti-Obesity Effects

Research indicates that this compound exhibits anti-obesity properties by suppressing adipogenesis (the formation of fat cells). This effect is primarily mediated through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.

- Mechanism :

- Activation of AMPK : The compound stimulates AMPK phosphorylation, leading to reduced expression of adipogenic transcription factors such as PPARγ and C/EBPα.

- Inhibition of Adipocyte Differentiation : It downregulates signaling pathways associated with adipocyte differentiation, including the p38 MAPK and JNK pathways .

2. Anti-Platelet Aggregation

This compound has been shown to possess significant anti-platelet aggregation activity. This property is relevant for cardiovascular health as it may help in preventing thrombosis.

- Biochemical Pathways :

- The compound interacts with arachidonic acid pathways to inhibit platelet aggregation.

3. Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound derivatives. Compounds synthesized from this base structure have demonstrated antiproliferative activity against various cancer cell lines.

- Case Study :

Table: Summary of Biological Activities

Anti-Adipogenic Action

The anti-obesity effects are attributed to the modulation of key signaling pathways involved in fat cell differentiation. The activation of AMPK leads to:

- Increased fatty acid oxidation.

- Decreased lipid accumulation in adipocytes.

This suggests that this compound could be a valuable compound in obesity management strategies.

Anticancer Mechanism

The anticancer potential is linked to the ability of certain derivatives to induce apoptosis in cancer cells. This process involves:

- Disruption of the cell cycle.

- Activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

In silico docking studies have shown that these compounds may bind effectively to estrogen receptors, further enhancing their anticancer profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.